molecular formula C8H9NO2 B12641870 Methyl 1-vinyl-1H-pyrrole-3-carboxylate CAS No. 952182-28-4

Methyl 1-vinyl-1H-pyrrole-3-carboxylate

Cat. No.: B12641870
CAS No.: 952182-28-4
M. Wt: 151.16 g/mol
InChI Key: CBZUMOWPQJQFCH-UHFFFAOYSA-N
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Description

Methyl 1-vinyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a vinyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-vinyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the vinyl and ester functionalities. One common method includes the condensation of pyrrole with vinyl acetate in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts such as palladium or ruthenium complexes can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-vinyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-vinyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of Methyl 1-vinyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its vinyl group can participate in Michael addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 1-chloro-1H-pyrrole-3-carboxylate
  • Methyl 1-bromo-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 1-vinyl-1H-pyrrole-3-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional functionalization and can participate in various chemical reactions that are not possible with other substituents .

Properties

CAS No.

952182-28-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 1-ethenylpyrrole-3-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3

InChI Key

CBZUMOWPQJQFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)C=C

Origin of Product

United States

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